molecular formula C21H34ClNO4 B5284219 Ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5284219
M. Wt: 399.9 g/mol
InChI Key: BUIIWSJLUNYKJJ-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a phenoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenoxy group, and the esterification process. Common reagents used in these reactions include piperidine, phenol derivatives, and ethyl chloroformate. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl piperidine-4-carboxylate: A simpler analog without the phenoxy group.

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride: Contains a benzyl group instead of the phenoxy group.

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Features a pyrazinyl group instead of the phenoxy group.

Properties

IUPAC Name

ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4.ClH/c1-4-24-21(23)18-11-14-22(15-12-18)13-5-6-16-25-19-7-9-20(10-8-19)26-17(2)3;/h7-10,17-18H,4-6,11-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIIWSJLUNYKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC=C(C=C2)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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